1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a chemical compound with the molecular formula and a molar mass of 246.66 g/mol. It is commonly encountered in its hydrochloride form, which is denoted as 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry.
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one belongs to the class of organic compounds known as piperidines. These compounds are characterized by a six-membered ring containing one nitrogen atom. The presence of trifluoromethyl groups enhances its reactivity and biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves several steps that may include the formation of the piperidine ring followed by functionalization to introduce the trifluoropropanone moiety. Specific synthetic routes can vary but generally involve:
Technical details regarding specific reagents and conditions used in these synthetic pathways are often found in specialized literature or patents related to pharmaceutical synthesis.
The molecular structure of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one can be represented using various structural formulas, including:
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H
C1CN(CCC1N)C(=O)CC(F)(F)F.Cl
The structure features a piperidine ring substituted with an amino group and a trifluoromethyl ketone group .
Key structural data includes:
The compound can undergo various chemical reactions typical for amines and ketones. Notable reactions include:
Technical details about these reactions can be explored through studies focusing on reaction mechanisms and kinetics relevant to fluorinated compounds.
The mechanism of action for 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one often involves its interaction with biological targets such as enzymes or receptors. Its structure suggests potential activity in modulating neurotransmitter systems due to the piperidine moiety.
Data on specific interactions may include:
Physical properties of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride include:
Chemical properties include:
Relevant analyses often focus on determining the compound's behavior under various conditions such as pH changes or exposure to light .
The primary applications of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one are found in medicinal chemistry and drug development. Its unique structure makes it a candidate for:
Research continues into its potential therapeutic uses and mechanisms within biological systems .
The 4-aminopiperidine subunit in this compound constitutes a three-dimensional structural motif with profound implications for receptor recognition and binding kinetics. Piperidine derivatives occur in >20 therapeutic classes, spanning antipsychotics, analgesics, antivirals, and anticancer agents [8]. The 4-amino substitution specifically enables:
Table 2: Therapeutic Applications of 4-Aminopiperidine-Containing Drugs
Therapeutic Area | Drug Example | Biological Target | Role of 4-Aminopiperidine |
---|---|---|---|
Antipsychotics | Haloperidol | D₂ Dopamine Receptor | Enhances receptor occupancy via H-bonding |
Alzheimer’s Therapy | Donepezil | Acetylcholinesterase | Positions basic nitrogen near catalytic anionic site |
Anticancer Agents | Crizotinib | ALK/ROS1 Kinases | Optimizes solubility and kinase hinge binding |
Analgesics | Fentanyl derivatives | μ-Opioid Receptor | Stabilizes bioactive conformation through steric constraints |
Recent synthetic breakthroughs have enhanced access to 4-aminopiperidine building blocks. Grygorenko's hydrogenation protocol using Pd/Rh catalysts achieves high diastereoselectivity (>20:1 dr) in piperidine ring formation [3]. Beller’s cobalt-based catalytic system enables sustainable pyridine-to-piperidine conversions in water—critical for synthesizing complex analogs like our target compound [3] [6]. These advances underpin the scaffold’s dominance in CNS drug discovery, particularly for dopamine/serotonin modulators where the 4-amino group mimics endogenous neurotransmitter pharmacophores [6] [8].
The -CF₃ ketone moiety in 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one imparts strategic advantages in drug-like properties, aligning with broader medicinal chemistry principles where fluorine incorporation enhances pharmacokinetics:
The trifluoromethyl group’s impact extends beyond passive properties. In receptor binding, -CF₃ engages in orthogonal dipolar interactions ("fluorine bonds") with backbone amides or sidechain thiols/carbonyls. This was validated in crystallographic studies of similar compounds bound to serotonin receptors, where the -CF₃···C=O distance (3.0–3.2 Å) suggests favorable electrostatic complementarity [8]. Nature Reviews Drug Discovery highlights that fluorinated piperidines exhibit 3–5-fold improved in vivo efficacy in neuropharmacological models versus non-fluorinated counterparts—rationalizing the design choice for this compound [8].
Piperidine-based neuroactive agents have evolved through three transformative eras, establishing indispensable therapeutic roles:
First-Generation Antipsychotics (1950s–1970s): Haloperidol and related butyrophenones incorporated piperidine to enhance D₂ receptor affinity. Seminal work by Janssen demonstrated that 4-aminopiperidine variants improved blood-brain barrier penetration by 40–60% versus aliphatic amines [6] [8].
Acetylcholinesterase Inhibitors (1980s–2000s): Donepezil—a benzylpiperidine derivative—revolutionized Alzheimer’s therapy through selective, reversible acetylcholinesterase inhibition. Its design leveraged piperidine’s basic nitrogen for ionic interaction with Glu334 in the catalytic gorge, reducing required dosing frequency [3] [8].
Contemporary Kinase Modulators (2010s–present): Crizotinib and alectinib employ piperidine scaffolds to target CNS-penetrant kinase inhibitors. Palladium-catalyzed hydrogenation techniques (e.g., Glorius’ method for cis-fluoropiperidines) enabled stereocontrolled synthesis of these agents [3] [8].
Synthetic methodologies for piperidine intermediates have progressed in parallel. Early routes relied on pyridine hydrogenation under harsh conditions (100–200 bar H₂, Ru/C), often compromising stereoselectivity. Modern approaches employ chemoselective strategies: Zhang’s coupling-hydrogenation cascade achieves cis-2,6-disubstituted piperidines with >95% diastereomeric excess using Raney-Ni [3]. For our target compound, palladium-carbon catalyzed imine reduction (50–150°C, 25–100 bar H₂) followed by orthoformate-mediated ketal formation constitutes the optimal industrial route, yielding 80–98% purity . These innovations underscore piperidine’s enduring relevance in neuropharmacology, with 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one representing a modern embodiment of these design principles for next-generation therapeutics targeting dopaminergic and serotonergic pathways [6] [8].
Table 3: Evolution of Key Piperidine-Containing Neuropharmacological Agents
Era | Representative Drug | Therapeutic Category | Synthetic Advance |
---|---|---|---|
1950s–1970s | Haloperidol | Antipsychotic | Classical pyridine hydrogenation |
1980s–2000s | Donepezil | Alzheimer’s therapy | Stereoselective reductive amination |
2010s–present | Crizotinib | Anticancer/Neurokinase inhibitor | Pd-catalyzed asymmetric hydrogenation |
Contemporary | 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one | Investigational agent | Orthoformate-mediated ketal formation |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5